1-Methanesulfonylpiperidine-3-sulfonyl chloride
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Overview
Description
1-Methanesulfonylpiperidine-3-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO4S2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylpiperidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methanesulfonyl chloride and sulfuryl chloride. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, sulfonamides, and sulfonate esters.
Scientific Research Applications
1-Methanesulfonylpiperidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpiperidine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Piperidine-1-sulfonyl chloride: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the piperidine ring.
Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a piperidine ring.
Uniqueness: 1-Methanesulfonylpiperidine-3-sulfonyl chloride is unique due to the presence of both the methanesulfonyl and sulfonyl chloride groups attached to the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H12ClNO4S2 |
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Molecular Weight |
261.8 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-3-6(5-8)14(7,11)12/h6H,2-5H2,1H3 |
InChI Key |
GHLDMYUQRGKUDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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